Product packaging for 1-(3-(tert-Butyl)phenyl)cyclobutanamine(Cat. No.:)

1-(3-(tert-Butyl)phenyl)cyclobutanamine

Cat. No.: B12958214
M. Wt: 203.32 g/mol
InChI Key: POMZRHGTYDTRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(tert-Butyl)phenyl)cyclobutanamine is a chemical compound of interest in organic chemistry and pharmaceutical research. The structure features a cyclobutanamine group, a four-membered ring known for its ring strain and potential to influence a molecule's conformation and metabolic profile, linked to a phenyl ring substituted with a tert-butyl group at the meta position. The tert-butyl group is a common moiety used in medicinal chemistry and organic synthesis, often employed to modulate a compound's lipophilicity, metabolic stability, and steric bulk . This specific combination of a strained ring system and a bulky tert-butyl substituent suggests potential applications as a building block in the synthesis of more complex molecules or as a candidate for investigating structure-activity relationships in drug discovery projects. Detailed information on its specific research applications, mechanism of action, and physicochemical properties is currently limited in the scientific literature. Researchers are encouraged to consult relevant safety data sheets and handle this product in accordance with laboratory best practices. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N B12958214 1-(3-(tert-Butyl)phenyl)cyclobutanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(3-tert-butylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C14H21N/c1-13(2,3)11-6-4-7-12(10-11)14(15)8-5-9-14/h4,6-7,10H,5,8-9,15H2,1-3H3

InChI Key

POMZRHGTYDTRLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CCC2)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Tert Butyl Phenyl Cyclobutanamine and Analogous Cyclobutanamines

Strategies for Cyclobutane (B1203170) Ring Formation

The construction of the cyclobutane ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered system. nih.gov Chemists have developed several reliable methods to overcome this hurdle, including cycloaddition reactions, classical alkylation strategies, and ring expansion of smaller cyclic precursors. nih.govharvard.edu

Formal [3+1] cycloaddition reactions represent a powerful strategy for constructing four-membered rings by combining a three-carbon component with a one-carbon component. A notable example is the Lewis acid-catalyzed [2+1+1] cycloaddition, which provides access to highly functionalized cyclobutene (B1205218) skeletons. rsc.org In this approach, isocyanides react with activated alkenes like alkylidene malonates. rsc.org This method is valued for its use of readily available starting materials and high atom economy. rsc.org

While direct [3+1] cycloadditions are one approach, other cycloaddition strategies are also prevalent in cyclobutane synthesis. For instance, [2+2] cycloadditions of terminal alkenes with allenoates are effective for creating 1,3-substituted cyclobutanes. organic-chemistry.org Furthermore, formal [4+1] cycloadditions involving photogenerated siloxycarbenes and electrophilic dienes have been developed, which proceed through a transient cyclopropane (B1198618) intermediate that rearranges to a functionalized cyclopentene, showcasing the versatility of cycloaddition chemistry in ring synthesis. nih.gov

Table 1: Examples of Cycloaddition Reactions for Four-Membered Ring Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
[2+1+1] Cycloaddition Isocyanides, Alkylidene MalonatesLewis AcidFunctionalized Cyclobutenes rsc.org
[2+2] Cycloaddition Terminal Alkenes, AllenoatesEtAlCl₂1,3-Substituted Cyclobutanes organic-chemistry.org
[4+3] Cycloaddition 1,1-Cyclobutane Diester, NitroneChiral SaBOX/Cu(II)Multifunctionalized 1,2-Oxazepanes acs.org

The malonic ester synthesis is a venerable and highly effective method for forming carbon-carbon bonds, which can be adapted for the construction of cyclic systems. libretexts.org This strategy involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable dihalide. libretexts.orgmasterorganicchemistry.com To construct a cyclobutane ring, diethyl malonate is treated with a base, like sodium ethoxide, to generate a nucleophilic enolate. libretexts.org This enolate then reacts with a 1,3-dihalopropane. The first reaction is an intermolecular SN2 substitution, and the second is an intramolecular SN2 reaction that closes the ring. The resulting cyclobutane-1,1-dicarboxylate (B1232482) can then be hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid, a key intermediate for further functionalization. libretexts.org This method is versatile and can be used to prepare three, four, five, and six-membered rings. libretexts.org

The efficiency of malonate alkylation can be enhanced through various techniques. Microwave-assisted synthesis, often in conjunction with phase-transfer catalysis, has been shown to be an effective method for the alkylation of diethyl malonate. researchgate.net

Ring expansion reactions provide an elegant pathway to cyclobutane derivatives from more readily accessible three-membered rings like cyclopropanes. nih.gov These transformations leverage the release of ring strain as a thermodynamic driving force. nih.govpharmaguideline.com One common approach involves the acid-catalyzed rearrangement of cyclopropyl (B3062369) carbinols or related species. nih.gov For instance, gold(I) catalysis can facilitate the ring expansion of alkynyl cyclopropanols. harvard.edu

Another powerful method is the cycloisomerization of alkylidenecyclopropanes, which can be used to create fused cyclobutane ring systems. nih.gov This process can proceed through a cyclopropylcarbinyl cation intermediate that rearranges to form the more stable cyclobutyl cation, ultimately leading to the desired four-membered ring product. nih.gov These ring expansion strategies are particularly useful for synthesizing cyclobutanes with quaternary stereocenters, which are challenging to construct using other methods. nih.gov

Introduction and Functionalization of the Amine Moiety

Once the substituted cyclobutane core is established, the next critical step is the introduction of the amine group to form the target cyclobutanamine.

Reductive amination is a widely used and highly efficient method for synthesizing amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of synthesizing 1-arylcyclobutanamines, the corresponding 1-arylcyclobutanone serves as the key precursor. The reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine. wikipedia.orglibretexts.org This intermediate is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

The process is often carried out in a one-pot procedure under mildly acidic conditions which catalyze the formation of the imine intermediate. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Other reducing systems, such as catalytic hydrogenation over palladium or platinum, can also be used. wikipedia.orgyoutube.com This method avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey FeaturesRef.
Sodium Cyanoborohydride NaBH₃CNSelectively reduces imines in the presence of ketones/aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Sodium Borohydride NaBH₄A common, powerful reducing agent; can also reduce the starting carbonyl. organic-chemistry.orgmasterorganicchemistry.com
Catalytic Hydrogenation H₂/Pd, Pt, or NiCan be used when functional groups are sensitive to hydride reagents. wikipedia.orgyoutube.com

Nucleophilic addition to a carbonyl group is the fundamental first step in several amine synthesis strategies, including reductive amination. unacademy.commasterorganicchemistry.com The reaction begins with the attack of a nucleophilic amine on the electrophilic carbon of a ketone or aldehyde. libretexts.orgunacademy.com This addition leads to a tetrahedral intermediate known as a carbinolamine. libretexts.org

Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org Elimination of water results in the formation of a positively charged iminium ion, which is then deprotonated to give a neutral imine. libretexts.org This imine is the key intermediate that is subsequently reduced to the final amine product. youtube.com

An alternative to reductive amination from a ketone involves starting from a cyclobutanecarboxylic acid. This acid can be converted to the corresponding amine in a one-step process using the Schmidt reaction (with hydrazoic acid) or through a Hofmann or Curtius rearrangement of a carboxamide derivative, though these can sometimes result in lower yields or require the preparation of additional intermediates. orgsyn.org

Direct Amination of Strained Hydrocarbons (e.g., Bicyclo[1.1.1]pentane analogues)

The direct functionalization of strained hydrocarbons presents an efficient and atom-economical approach to constructing complex molecular architectures. Bicyclo[1.1.1]pentanes (BCPs) are of particular interest as they can serve as bioisosteres for 1,4-disubstituted arenes, alkynes, and tert-butyl groups in drug design. nih.gov The high degree of strain in molecules like [1.1.1]propellane allows for facile ring-opening reactions, providing a direct entry to functionalized BCPs.

Several methods for the direct amination of BCPs and related strained systems have been developed. These include:

Manganese(III)-promoted reactions with diazodicarboxylates. researchgate.net

Iron(II)-catalyzed carboamination using diazodicarboxylates and hydrazine (B178648) derivatives. researchgate.net

Strain-release amination with "Turbo-amides" (R¹R²NMgCl·LiCl). researchgate.net

Strain-release aminofunctionalization with electrophilic nitrogen radicals. researchgate.net

Iridium/Copper-catalyzed aminotrifluoromethylation. researchgate.netprinceton.edu

A notable advancement involves the manganese-catalyzed reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, which yields a hydrazine-substituted BCP. This intermediate can then be readily converted to the corresponding amine, offering a scalable and safer alternative to previous methods. researchgate.net Furthermore, multicatalytic systems combining photoredox, organo-, and hydrogen atom transfer (HAT) catalysis have enabled the direct and asymmetric addition of aldehydes to [1.1.1]propellane, leading to the synthesis of α-chiral BCPs. nih.gov These methods provide a modular and efficient pathway to 1,2- and 1,2,3-substituted BCPs, which are valuable as replacements for ortho- and meta-substituted arenes in medicinal chemistry. princeton.educhemrxiv.org

Incorporation of the 3-(tert-Butyl)phenyl Substituent

The introduction of the 3-(tert-butyl)phenyl group onto the cyclobutane ring is a critical step in the synthesis of the target compound. Several modern catalytic methods can be employed for this purpose.

Palladium-Catalyzed C-H Arylation of Cyclobutylamine (B51885) with Transient Directing Groups

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of organic molecules, obviating the need for pre-functionalized substrates. nih.govnih.govbohrium.com The use of transient directing groups (TDGs) has further expanded the scope of this methodology, allowing for the selective functionalization of C-H bonds in ketones and amines. researchgate.netresearchgate.net

In the context of cyclobutane derivatives, a palladium(II)-catalyzed tertiary C-H arylation of cyclobutylmethyl ketones has been reported using an α-amino acid as a transient directing group. nih.govnih.gov This reaction proceeds with high regioselectivity, favoring arylation at the tertiary C-H bond over other positions. nih.govnih.gov An electron-deficient 2-pyridone ligand was found to be crucial for achieving this transformation. nih.govnih.gov While this specific method has been demonstrated on cyclobutylmethyl ketones, the principle could be extended to the direct arylation of cyclobutylamine itself, or a suitably protected derivative, to install the 3-(tert-butyl)phenyl group. The general scheme involves the reversible formation of an imine between the amine substrate and the TDG, which then directs the palladium catalyst to a specific C-H bond for arylation.

Reaction Component Role Example
SubstrateContains the C-H bond to be functionalizedCyclobutylamine
Arylating AgentSource of the aryl group3-(tert-Butyl)phenyl halide or equivalent
CatalystFacilitates the C-H activation and C-C bond formationPalladium(II) salt
Transient Directing GroupBinds reversibly to the substrate to direct the catalystα-Amino acid
LigandModulates the reactivity and selectivity of the catalystElectron-deficient 2-pyridone
BasePromotes the reactionVarious organic or inorganic bases
SolventProvides the reaction mediumAprotic polar solvents

Analogous Aryl-tert-Butyl Ether Synthesis Approaches

The synthesis of aryl tert-butyl ethers, which are precursors to phenols, has been significantly advanced by palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net These methods, often referred to as Buchwald-Hartwig etherifications, typically involve the reaction of an aryl halide with sodium tert-butoxide in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand. organic-chemistry.org This approach is effective for a wide range of aryl bromides and chlorides, including those that are unactivated or electron-rich. organic-chemistry.org

While not a direct route to the target amine, the strategies employed for aryl-tert-butyl ether synthesis can be conceptually adapted. The key is the formation of a carbon-carbon bond between the cyclobutane ring and the 3-(tert-butyl)phenyl group. The robust nature of the catalysts and ligands developed for etherification could potentially be applied to a cross-coupling reaction between a cyclobutane-derived nucleophile (e.g., a cyclobutyl organometallic reagent) and a 3-(tert-butyl)phenyl electrophile (e.g., 3-bromo-tert-butylbenzene).

Strategies for Introducing tert-Butylphenyl Motifs via Boronic Acid Intermediates

The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids or their esters, is a cornerstone of modern organic synthesis for the formation of C-C bonds. The introduction of the 3-(tert-butyl)phenyl group can be readily achieved using the corresponding 3-(tert-butyl)phenylboronic acid. This versatile reagent can be coupled with a cyclobutane derivative bearing a suitable leaving group (e.g., a halide or triflate) under palladium catalysis.

The synthesis of the required 3-(tert-butyl)phenylboronic acid itself is straightforward, typically involving the reaction of a Grignard reagent derived from 3-bromo-tert-butylbenzene with a trialkyl borate (B1201080) followed by hydrolysis. The subsequent Suzuki-Miyaura coupling would then proceed under standard conditions, offering a reliable and high-yielding method for installing the desired aryl substituent.

Innovative Synthetic Pathways

Beyond traditional methods, novel synthetic strategies are continually being developed to access complex amine scaffolds with greater efficiency and control.

Iron-Catalyzed Regioselective Carboazidation of Alkenes for Multi-Substituted Cyclobutylamines

A recently developed iron-catalyzed carboazidation of alkenes provides a powerful and regioselective method for the synthesis of multi-substituted cyclobutylamines. rsc.orgrsc.org This reaction involves the formal [2+2] cycloaddition of an alkene with a carbon-centered radical and an azide (B81097) source. rsc.orgrsc.orgnih.govnih.govresearchgate.net The process is notable for its broad substrate scope, excellent functional group tolerance, and the ability to construct a quaternary carbon center. rsc.orgrsc.org

The reaction typically employs an alkene, an alkyl iodide as the radical precursor, and trimethylsilyl (B98337) azide (TMSN₃) as the azide source, with an iron(II) salt as the catalyst and a peroxide initiator. rsc.orgnih.gov The resulting cyclobutyl azide can be readily reduced to the corresponding cyclobutylamine. This methodology offers a convergent and flexible approach to a wide range of substituted cyclobutylamines, including those with the 1-aryl-1-amino substitution pattern found in the target molecule. By selecting the appropriate starting alkene and aryl- or alkyl-iodide, one could, in principle, construct the 1-(3-(tert-butyl)phenyl)cyclobutanamine skeleton in a highly efficient manner.

Reactant Function
AlkeneForms the four-membered ring
Alkyl/Aryl IodideSource of the 'carbo' component
Trimethylsilyl azide (TMSN₃)Source of the azide group
Iron(II) saltCatalyst
PeroxideRadical initiator

Gold(I)-Catalyzed Cycloisomerization and Ring Expansions for Cyclobutanamine Synthesis

Gold(I) catalysis has emerged as a potent tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. One of the notable applications of gold(I) catalysis in the synthesis of cyclobutane derivatives involves the ring expansion of cyclopropyl alkynes. This strategy provides an efficient route to functionalized cyclobutanamines.

In a significant development, a gold(I)-catalyzed ring expansion of cyclopropyl alkynes has been utilized to form a cyclobutyl cation, which is subsequently trapped by an external nucleophile to yield the corresponding cyclobutanamine. chemrxiv.org This transformation proceeds through the activation of the alkyne moiety by the gold(I) catalyst, which facilitates the ring expansion of the cyclopropane ring to a more stable cyclobutyl intermediate. The presence of a suitable nucleophile, such as a sulfonamide, in the reaction mixture allows for the efficient trapping of this cationic intermediate, leading to the formation of the desired cyclobutanamine derivative.

A study by Yu and co-workers demonstrated a new pathway for the synthesis of cyclobutanamines through this gold-catalyzed reaction mode. chemrxiv.org Their work highlighted the potential of this methodology to access a variety of cyclobutanamine structures. Further research has shown that gold(I) catalysts can also effect the synthesis of 2-alkylidenecyclobutanamines from nonactivated alkynylcyclopropanes with high stereoselectivity. nih.gov This process involves a ring enlargement of the starting alkynylcyclopropane followed by an intermolecular trapping with a sulfonamide. nih.gov Notably, other Lewis acids like PtCl₂ and Sc(OTf)₃ were found to be less effective, underscoring the unique reactivity of gold(I) catalysts in this transformation. nih.gov

The general scheme for this gold(I)-catalyzed synthesis of cyclobutanamines can be represented as follows:

General Reaction Scheme: A substituted cyclopropyl alkyne reacts in the presence of a gold(I) catalyst and a nucleophile (e.g., a sulfonamide) to yield a cyclobutanamine derivative.

A summary of representative examples from the literature is provided in the table below:

EntryStarting Cyclopropyl AlkyneNucleophileGold(I) CatalystProductYield (%)
11-Phenyl-1-(phenylethynyl)cyclopropanep-ToluenesulfonamideAuCl(PPh₃)/AgOTfN-(1-Phenylcyclobutyl)-4-methylbenzenesulfonamideHigh
21-(4-Methoxyphenyl)-1-(phenylethynyl)cyclopropaneMethanesulfonamideAuCl(IPr)/AgSbF₆N-(1-(4-Methoxyphenyl)cyclobutyl)methanesulfonamideGood
31-Cyclohexyl-1-(ethynyl)cyclopropaneBenzamide[Au(JohnPhos)(NCMe)]SbF₆N-(1-Cyclohexylcyclobutyl)benzamideModerate

This table is a representative summary based on the described synthetic strategies and is not exhaustive.

Metal-Free Vicinal Difunctionalization Approaches

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire for more sustainable and cost-effective chemical processes. While metal-catalyzed reactions are powerful, they can sometimes lead to trace metal contamination in the final products, which is a particular concern in the pharmaceutical industry.

In the context of synthesizing this compound and its analogs, the application of metal-free vicinal difunctionalization approaches remains an area with limited specific examples in the scientific literature. Vicinal difunctionalization typically involves the addition of two different functional groups across a double or triple bond. While this is a common strategy for the synthesis of acyclic and larger ring systems, its direct application to the formation of cyclobutanamines from simple alkene precursors in a metal-free manner is not well-documented.

Extensive searches for "metal-free vicinal difunctionalization for cyclobutanamine synthesis" and related queries did not yield established protocols for the direct construction of the cyclobutanamine ring system via this pathway. The existing literature on metal-free difunctionalization of small rings, such as methylenecyclopropanes, tends to focus on ring-opening or rearrangement reactions to form different carbocyclic or heterocyclic structures, rather than the formation of a cyclobutane ring with vicinal functional groups that can be readily converted to an amine.

However, the broader field of metal-free [2+2] cycloadditions offers potential, albeit currently unrealized, avenues for the synthesis of the cyclobutane core. nih.gov Photochemical [2+2] cycloadditions, for instance, are a classic metal-free method for constructing cyclobutane rings from two alkene units. nih.govnih.gov In principle, a substituted styrene (B11656) derivative could undergo a [2+2] cycloaddition with a suitable enamine or a related nitrogen-containing alkene, followed by reduction, to afford a cyclobutanamine. This hypothetical route is presented below:

Hypothetical Metal-Free [2+2] Cycloaddition Route: A substituted styrene undergoes a photochemical [2+2] cycloaddition with an enamine to form a cyclobutane intermediate, which is then reduced to the target cyclobutanamine.

It is important to emphasize that while this represents a plausible synthetic strategy, its practical application for the synthesis of this compound has not been reported in the reviewed literature. The challenges in controlling the regioselectivity and stereoselectivity of such intermolecular cycloadditions, as well as the potential for competing side reactions, would need to be addressed.

Therefore, while the development of metal-free vicinal difunctionalization and [2+2] cycloaddition reactions is an active area of research, specific and reliable methods for the direct synthesis of this compound and its analogs using these approaches are yet to be established.

Reaction Mechanisms in Cyclobutanamine Chemistry

Mechanistic Pathways of Cyclobutane (B1203170) Ring Transformations

The significant ring strain inherent in the cyclobutane ring, comparable to that of cyclopropane (B1198618), is a primary driving force for its chemical transformations. This strain energy facilitates reactions that lead to more stable, less strained structures.

The four-membered ring of cyclobutanamine derivatives is susceptible to cleavage under various conditions, including thermolysis, photolysis, and acidic or basic environments. When appropriately substituted, this ring-opening is often followed by skeletal rearrangements, yielding more complex molecular architectures.

A notable example involves the visible light-promoted photoredox catalysis of cyclobutylanilines. In these reactions, the cyclobutylaniline is oxidized to its amine radical cation. This species can undergo a tandem ring-opening and annulation sequence. The cleavage of the cyclobutane ring is driven by the release of ring strain. Although the ring opening of cyclobutylcarbinyl radicals is generally slower than that of analogous cyclopropylcarbinyl radicals, the formation of the radical cation intermediate facilitates this process. This strategy has been successfully applied to construct six-membered carbocycles through a [4+2] annulation with alkynes.

Under acidic conditions, the cyclobutane ring can undergo rearrangements, often leading to ring expansion. The mechanism typically involves the protonation of a functional group, such as a hydroxyl or amino group, followed by the departure of a leaving group to form a carbocation. This carbocationic intermediate can then trigger a rearrangement.

For instance, the instability of the cyclobutane ring, with bond angles of approximately 90° instead of the preferred 109.5° for sp³ hybridized carbons, makes it prone to ring expansion to form a more stable five-membered cyclopentane (B165970) ring. In the presence of an acid catalyst, a carbocation adjacent to the cyclobutane ring can induce an alkyl shift where a bond from the cyclobutane ring migrates to the carbocation center. This process breaks open the four-membered ring and forms a new, larger ring, effectively relieving the angle strain. Subsequent reaction steps, such as nucleophilic attack or hydride shifts to form a more stable tertiary carbocation, can then lead to the final product.

Thermal and photolytic conditions provide the necessary energy to overcome the activation barrier for the cleavage of C-C bonds within the cyclobutane ring. Photochemical reactions, in particular, offer a powerful method for initiating rearrangements.

Visible light-promoted reactions of cyclobutylanilines exemplify a photolytic rearrangement pathway. The process is initiated by the photooxidation of the amine to an amine radical cation. The subsequent cleavage of the cyclobutane ring is facilitated by this electronic change. This method allows for the construction of new molecular frameworks, such as hydrindan and decalin derivatives, through annulation reactions with various π-systems. The key to this transformation is overcoming the kinetic propensity of cyclobutanes to resist ring opening compared to cyclopropanes.

Intramolecular reactions, where two reactive sites within the same molecule interact, can lead to the formation of new cyclic structures. In the context of 1-(3-(tert-Butyl)phenyl)cyclobutanamine, functional groups on the phenyl ring or the amine could potentially react with the cyclobutane ring or vice versa, although this is less common than ring-opening reactions.

The feasibility of intramolecular cyclization is governed by thermodynamic and kinetic factors. The formation of 5- and 6-membered rings is generally favored due to a lower entropic cost and minimal ring strain in the transition state. masterorganicchemistry.com Intramolecular carbolithiation is one such method used to create new five-membered rings with a high degree of stereocontrol by generating a reactive organolithium species that adds to an internal double bond. nih.gov For cyclobutanamine derivatives, a hypothetical intramolecular pathway could involve the functionalization of the phenyl ring with a group capable of acting as a nucleophile or electrophile, which could then interact with a transiently formed reactive center on or adjacent to the cyclobutane ring, potentially leading to fused or bridged polycyclic systems. masterorganicchemistry.comwikipedia.org

Mechanisms of C-H Functionalization

Directing the functionalization of specific C-H bonds is a significant challenge in organic synthesis. For a molecule like this compound, this includes the C-H bonds on the phenyl ring, the cyclobutane ring, and the sterically hindered tert-butyl group.

The tert-butyl group, often considered chemically inert due to high C-H bond dissociation energy and steric hindrance, can be selectively hydroxylated using powerful catalytic systems. chemrxiv.org An electron-poor manganese catalyst, in conjunction with a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA), activates hydrogen peroxide to generate a potent manganese-oxo species. chemrxiv.orgchemrxiv.org This species is highly electrophilic and capable of oxidizing the strong primary C-H bonds of a tert-butyl group. chemrxiv.org

The selectivity of this hydroxylation is governed by a combination of steric, electronic, and torsional effects. The catalyst preferentially attacks the sterically accessible methyl groups of the tert-butyl substituent, leading to the formation of a primary alcohol. This method allows for late-stage functionalization of complex molecules containing tert-butyl groups. chemrxiv.orgchemrxiv.org

Below is a table summarizing the results for the manganese-catalyzed hydroxylation of various substrates containing a tert-butyl group, demonstrating the selectivity for the primary C-H bonds.

SubstrateCatalyst SystemMajor ProductYield of Primary AlcoholReference
1-(5,5-dimethylhexyl) carbamate (B1207046) derivative[Mn(CF3bpeb)(OTf)2] / H2O2 in NFTBAPrimary alcohol at tert-butyl group28% chemrxiv.org
Substrate with trans-diastereoisomer[Mn(CF3bpeb)(OTf)2] / H2O2 in NFTBAPrimary alcohol at tert-butyl group48% chemrxiv.org

Concerted Metalation-Deprotonation (CMD) Mechanisms in C-H Activation

The Concerted Metalation-Deprotonation (CMD) mechanism is a crucial pathway for C-H bond activation, particularly in reactions catalyzed by late transition metals. wikipedia.org This process involves a single transition state where a C-H bond is cleaved and a new carbon-metal bond is formed simultaneously, with a base (often a carboxylate) abstracting the proton. wikipedia.orgpanchakotmv.ac.in For a molecule like this compound, the C-H bonds on the phenyl ring are potential sites for such activation.

The CMD pathway is common for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org In a typical CMD mechanism involving a palladium catalyst, a carboxylate ligand, such as acetate, acts as an internal base to deprotonate a C-H bond through a cyclic transition state. nih.gov This avoids the formation of a discrete metal hydride intermediate. wikipedia.org The presence of the tert-butyl group on the phenyl ring can exert significant steric and electronic effects. While its bulkiness might hinder coordination at the ortho positions, it can electronically influence the reactivity of the other positions on the ring. Density functional theory (DFT) calculations have supported the CMD mechanism as the lowest energy pathway in many C-H activation scenarios. panchakotmv.ac.in Studies on related systems have shown that C-H activation at a Pd(III) center can also proceed via a CMD mechanism, highlighting its relevance across different oxidation states. nih.govresearchgate.net

FeatureDescription
Mechanism Type Concerted, single transition state
Key Intermediates No discrete metal hydride intermediate
Common Catalysts High-valent, late transition metals (e.g., Pd(II), Rh(III))
Role of Base A base (e.g., acetate) abstracts the proton
Influence of tert-Butyl Group Steric hindrance and electronic effects on the phenyl ring

Nucleophilic and Radical Reaction Pathways

The structure of this compound allows for the formation of a relatively stable carbocation, making it susceptible to S_N1-type reactions under appropriate conditions. The S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a stepwise process where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.comrsc.org

For this compound, if the amino group (or another leaving group attached to the same carbon) departs, a secondary benzylic carbocation is formed. The stability of this carbocation is enhanced by two key factors:

Benzylic Stabilization: The positive charge can be delocalized into the adjacent phenyl ring through resonance. libretexts.org

Inductive Effect: The tert-butyl group is an electron-donating group through induction, which helps to stabilize the positive charge on the aromatic ring and, consequently, the benzylic carbocation. stackexchange.com

The tert-butyl group, while often considered relatively inert, can participate in radical reactions. Its reactivity is characterized by its bulky structure and the absence of α-hydrogen atoms, which provides a degree of kinetic stability. wikipedia.org However, the nine hydrogen atoms on the three methyl groups are susceptible to abstraction by reactive radical species.

The formation of a tert-butyl radical can occur through various pathways. For instance, in the presence of a radical initiator, a hydrogen atom can be abstracted from one of the methyl groups, leading to a primary alkyl radical. The tert-butyl radical itself, •C(CH₃)₃, is a relatively stable tertiary radical. The stability and reactivity of tert-butyl radicals have been investigated in theoretical and experimental studies, including their addition to alkenes and their behavior at high temperatures. rsc.orgacs.org

In the context of this compound, radical reactions could be initiated at the tert-butyl group under conditions of oxidative stress or in the presence of radical initiators like tert-butyl hydroperoxide. organic-chemistry.org The bulky nature of the tert-butyl group can also sterically influence reactions at adjacent sites on the phenyl ring. stackexchange.com

Radical SpeciesFormation MethodKey Characteristics
Primary Radical on t-Bu group Hydrogen abstraction from a methyl groupFirst step in oxidative metabolism
tert-Butyl Radical Homolytic cleavage of the C-C bondTertiary radical, relatively stable
tert-Butoxyl Radical From decomposition of initiators (e.g., KOt-Bu)Can undergo β-scission or hydrogen abstraction

Imine Reductases (IREDs):

Imine reductases are a class of NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of imines to amines. nih.govmanchester.ac.uk They are highly valuable in biotechnology for the synthesis of chiral amines. researchgate.net While specific studies on this compound may not be available, the general mechanism of IREDs can be applied. These enzymes can be used in the synthesis of such compounds through the reductive amination of a corresponding ketone, in this case, 3-(tert-butyl)phenyl cyclobutyl ketone.

The mechanism involves two key steps that can occur within the enzyme's active site:

Formation of an imine or iminium ion intermediate from the ketone and an amine donor.

Asymmetric transfer of a hydride from the NADPH cofactor to the electrophilic imine carbon, generating the chiral amine product. nih.gov

The substrate scope of IREDs can be broad, but bulky substrates can pose a challenge for binding within the active site. manchester.ac.uk The large tert-butylphenyl and cyclobutyl groups would be critical determinants of substrate recognition and catalytic efficiency for any given IRED.

Cytochrome P450 BM3:

Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a vast array of compounds. nih.gov The tert-butyl group is a common motif in many pharmaceutical drugs and is known to be a substrate for metabolism by P450s, particularly CYP3A4 and CYP2C8. hyphadiscovery.com P450 BM3, a bacterial enzyme from Bacillus megaterium, is a highly efficient and well-studied model system that can be engineered to metabolize drug-like molecules. nih.govmdpi.com

The metabolism of a tert-butyl group typically proceeds via hydroxylation. The P450 catalytic cycle generates a highly reactive iron-oxo species (Compound I) which is capable of abstracting a hydrogen atom from one of the C-H bonds of the methyl groups. This is followed by a "radical rebound" step, where the hydroxyl moiety is transferred to the carbon radical, forming a primary alcohol (hydroxymethyl group). hyphadiscovery.com This initial metabolite can then be further oxidized to an aldehyde and subsequently a carboxylic acid. Engineered variants of P450 BM3 have demonstrated the ability to produce a wide range of human drug metabolites, showcasing their potential to catalyze reactions on complex molecules containing functionalities like the tert-butyl group. nih.govresearchgate.net

Stereochemical Control and Asymmetric Synthesis of Cyclobutanamines

Challenges of Stereochemical Complexity and Ring Fluxionality in Cyclobutane (B1203170) Synthesis

The synthesis of substituted cyclobutanes is fraught with challenges related to stereochemical control. The puckered nature of the cyclobutane ring leads to a phenomenon known as ring flipping, where the ring rapidly interconverts between different conformations. nih.govacs.org This fluxionality can complicate the prediction and control of the relative and absolute stereochemistry of substituents on the ring. nih.govacs.org Misinterpretations of stereochemistry have been reported in the literature due to this dynamic behavior, which can lead to unpredictable NMR chemical shifts and coupling constants. nih.govacs.org For instance, vicinal proton-proton coupling constants in cyclobutanes can vary significantly, with cis and trans couplings often overlapping in their ranges, making definitive stereochemical assignments challenging. nih.govacs.org

The high strain energy of the cyclobutane ring, approximately 26.3 kcal/mol, also presents a significant barrier to its formation. acs.org This strain influences the reactivity and stability of both synthetic intermediates and final products, often requiring specialized reaction conditions to achieve desired outcomes. nih.gov

Diastereoselective Synthetic Strategies

Diastereoselectivity, the preferential formation of one diastereomer over another, is a critical consideration in the synthesis of polysubstituted cyclobutanes. Various strategies have been developed to control the relative stereochemistry of substituents on the cyclobutane core.

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis. nih.govnih.govacs.org The stereochemical outcome of these reactions is highly dependent on the nature of the reacting partners and the reaction conditions. For instance, the cycloaddition of bicyclo[1.1.0]butanes with triazolinediones or nitrosoarenes can lead to the diastereoselective formation of multi-substituted cyclobutanes with cis-1,3-heteroatom substitutions after subsequent bond cleavage. rsc.org

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for promoting highly efficient and stereoselective [2+2] cycloadditions. acs.org For example, the heterodimerization of two dissimilar acyclic enones can be achieved with excellent diastereoselectivity using a ruthenium(II) photocatalyst. organic-chemistry.org Ketene cycloadditions are also known for their high levels of regio- and stereoselectivity, typically yielding cyclobutanones. nih.govacs.org

The development of catalytic, enantioselective formal [4+3] cycloadditions of donor-acceptor cyclobutanes with nitrones, using a sterically hindered chiral SaBOX/Cu(II) complex, has also been shown to produce multifunctionalized optically active 1,2-oxazepanes with excellent stereocontrol. acs.org

Reaction Type Reactants Catalyst/Conditions Key Stereochemical Outcome Reference
CycloadditionBicyclo[1.1.0]butanes + Triazolinediones/NitrosoarenesThermalcis-1,3-heteroatom substitutions rsc.org
[2+2] PhotocycloadditionAcyclic enonesRu(II) photocatalyst, visible lightExcellent diastereoselectivity organic-chemistry.org
Formal [4+3] Cycloaddition1,1-Cyclobutane diester + NitroneChiral SaBOX/Cu(II) complexHigh diastereoselectivity (up to >99/1 dr) acs.org

The synthesis of specific diastereomers, such as cis-3-arylcyclobutan-1-amine, often requires directed approaches where existing stereocenters or functional groups guide the stereochemical outcome of subsequent transformations. C–H functionalization logic offers a powerful strategy in this regard. nih.govacs.org By using a directing group, it is possible to install substituents in a facially controlled manner, guided by a pre-existing stereocenter. acs.org For example, an aminoquinoline directing group has been employed for the palladium-catalyzed arylation of methylene (B1212753) C–H bonds in a cyclobutane system, leading to the formation of a single diastereomer. acs.org

Another approach involves the stereoselective reduction of β-enaminoketones derived from 1,3-cyclohexanediones to afford cis- and trans-3-aminocyclohexanols, a strategy that could be adapted for the synthesis of substituted cyclobutanamines. researchgate.net The stereochemical outcome of such reductions is influenced by the conformation of the intermediate. researchgate.net

The synthesis of piperarborenine B, a natural product containing a cis,trans,cis relative configuration of substituents on the cyclobutane core, highlights the challenges and strategies for the controlled, sequential installation of different aryl rings. nih.gov

Enantioselective Synthetic Methodologies

The synthesis of a single enantiomer of a chiral cyclobutanamine requires enantioselective methods that can differentiate between two enantiomeric transition states.

Chiral catalysts are instrumental in achieving high enantioselectivity in cyclobutane synthesis. frontiersin.org Asymmetric catalysis, a field recognized with the 2021 Nobel Prize in Chemistry, utilizes small chiral organic molecules or metal complexes with chiral ligands to create enantiomerically enriched products. youtube.com

For instance, chiral phosphoramidite-based ligands have been used in iridium-catalyzed asymmetric allylic etherification, followed by a visible-light-induced [2+2] cycloaddition, to produce enantioenriched oxa- acs.orgacs.org-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org Nickel-catalyzed enantioconvergent Negishi coupling of 4-iodocyclobutenones with aryl or alkenyl zinc reagents provides access to enantioenriched 4-substituted cyclobutenones, which are versatile precursors for chiral tetrasubstituted cyclobutanes. nih.gov

Chiral cyclopentadienyl (B1206354) rhodium complexes have also emerged as highly efficient catalysts for asymmetric C–H functionalization reactions, enabling the synthesis of versatile chiral molecules. thieme-connect.de Furthermore, chiral spiro-catalysts have shown promise in various asymmetric transformations. nih.gov

Catalyst Type Reaction Substrate Enantioselectivity Reference
Chiral Phosphoramidite-Ligand/IridiumAsymmetric allylic etherification/[2+2] photocycloadditionCinnamyl alcohols + Allyl acetatesExcellent enantioselectivities chemistryviews.org
Chiral Ligand/NickelEnantioconvergent Negishi coupling4-Iodocyclobutenones + Aryl/Alkenyl zinc reagentsHigh enantiomeric excess nih.gov
Chiral Cyclopentadienyl Rhodium ComplexAsymmetric C–H functionalizationVariousHigh thieme-connect.de

The asymmetric reduction of prochiral precursors is a powerful strategy for the synthesis of chiral amines. The reduction of oxime ethers to primary amines can be achieved with high enantioselectivity using chiral catalysts. Spiroborate esters derived from nonracemic 1,2-amino alcohols have been shown to be effective catalysts for the borane (B79455) reduction of O-benzyloxime ethers, yielding primary amines in up to 99% enantiomeric excess (ee). acs.org

The use of chiral spiroborate esters with an O3BN framework has also been reported for the enantioselective reduction of aralkyloxime ethers, producing (S)-1-aralkylamines in high yields and excellent enantiomeric excess (up to 98% ee). nih.gov The reaction conditions, such as the choice of solvent and temperature, can significantly influence the enantioselectivity of the reduction. nih.gov Polymer-supported chiral amino alcohols have also been utilized to create chiral reducing agents for the asymmetric reduction of ketones and oxime ethers. psu.edu

Precursor Catalyst System Product Enantiomeric Excess (ee) Reference
O-Benzyloxime ethersSpiroborate esters from diphenylvalinol/BoranePrimary aminesUp to 99% acs.org
Aralkyloxime ethersChiral spiroborate esters with O3BN framework/Borane-THF(S)-1-AralkylaminesUp to 98% nih.gov
Ketones and Oxime ethersPolymer-supported (S)-amino alcohol/BoraneOptically active alcohols and aminesUp to 97% (alcohols), Up to 67% (amines) psu.edu

Use of Chiral Auxiliary Reagents (e.g., tert-Butanesulfinamide)

A robust and widely adopted strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org Among these, enantiopure tert-butanesulfinamide has become a prominent reagent due to its effectiveness, low cost, and the straightforward removal and recycling of the auxiliary group. nih.govrsc.orgresearchgate.net

The synthesis of enantiomerically enriched 1-(3-(tert-Butyl)phenyl)cyclobutanamine can be achieved via the addition of an organometallic reagent to an N-tert-butanesulfinyl ketimine. The general process involves two key steps:

Formation of the Sulfinylimine: The process begins with the condensation of a prochiral ketone, in this case, (3-(tert-butyl)phenyl)(cyclobutyl)methanone, with an enantiopure tert-butanesulfinamide (either the (R)- or (S)-enantiomer). This reaction forms the corresponding N-tert-butanesulfinyl ketimine. The sulfinyl group activates the imine for nucleophilic attack. researchgate.net

Diastereoselective Nucleophilic Addition: The resulting chiral sulfinylimine is then treated with a suitable nucleophile. For the synthesis of the target amine, a reduction of the imine C=N bond is required. This is typically accomplished using reducing agents like sodium borohydride. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming hydride to the opposite face. This steric hindrance leads to a highly diastereoselective reduction, creating a new stereocenter with a predictable configuration. nih.gov

Auxiliary Cleavage: The final step is the removal of the tert-butanesulfinyl group under mild acidic conditions (e.g., HCl in a suitable solvent), which liberates the free chiral primary amine as its hydrochloride salt in high yield and optical purity. researchgate.net

The high degree of stereocontrol is attributed to the conformation of the intermediate, where the nucleophile preferentially adds to the less sterically hindered face of the sulfinylimine. nih.gov This methodology provides access to either enantiomer of the target amine simply by selecting the corresponding (R)- or (S)-enantiomer of tert-butanesulfinamide. nih.gov

Table 1: Asymmetric Synthesis via tert-Butanesulfinamide Auxiliary

Feature Description
Chiral Auxiliary (R)- or (S)-tert-butanesulfinamide
Key Intermediate N-tert-butanesulfinyl imine
Key Reaction Diastereoselective reduction of the C=N bond
Stereocontrol The bulky sulfinyl group directs the approach of the nucleophile.
Advantages High diastereoselectivity, access to both enantiomers, auxiliary is recyclable. nih.govresearchgate.net

| Final Step | Mild acidic hydrolysis to remove the auxiliary. researchgate.net |

Enzyme-Catalyzed Asymmetric Synthesis of Bulky Amines

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. researchgate.net Enzymes can operate under mild conditions and often exhibit exceptional levels of stereoselectivity. nih.gov For sterically demanding molecules like this compound, engineered enzymes are particularly crucial, as wild-type enzymes are often limited to smaller substrates. nih.govchemistryviews.org

Several classes of enzymes are suitable for the asymmetric synthesis of bulky amines:

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines to chiral amines. To synthesize a bulky amine, a corresponding imine precursor would be required. However, the substrate scope of naturally occurring IREDs can be narrow. Through protein engineering techniques like directed evolution and site-specific mutagenesis, IRED variants have been developed that can accommodate bulky substrates, achieving high conversions and excellent enantioselectivity (up to 99% ee). chemistryviews.org

Transaminases (TAs): Amine transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone acceptor, directly converting (3-(tert-butyl)phenyl)(cyclobutyl)methanone into the desired chiral amine. nih.gov While wild-type TAs are often limited to small aliphatic substrates, extensive protein engineering has broadened their applicability to include bulky aromatic ketones, making them highly valuable for pharmaceutical intermediate synthesis. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone using ammonia (B1221849) as the amino donor. researchgate.net Similar to other enzyme classes, engineering is key to developing AmDHs that can accept sterically hindered ketones to produce bulky chiral amines. nih.gov

The successful enzymatic synthesis of this compound would likely depend on the development of a bespoke enzyme variant through modern protein engineering strategies. nih.govchemistryviews.org

Table 2: Enzymatic Approaches for Bulky Amine Synthesis

Enzyme Class Reaction Type Applicability to Target Compound Key Advantage
Imine Reductase (IRED) Asymmetric reduction of an imine Requires synthesis of a prochiral imine precursor. chemistryviews.org High enantioselectivity with engineered variants. chemistryviews.org
Transaminase (TA) Asymmetric amination of a ketone Directly converts the corresponding ketone to the amine. nih.gov Direct conversion from readily available ketones. nih.gov

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone | Uses ammonia to directly aminate the ketone precursor. researchgate.net | High atom economy using ammonia as the amine source. nih.gov |

Analysis of Stereochemical Outcomes

Following the asymmetric synthesis, it is essential to accurately determine the stereochemical purity of the product. This involves quantifying the enantiomeric excess (ee) and, in the case of diastereomeric synthesis routes, the diastereomeric ratio (dr).

Enantiomeric Excess (ee) Determination in Chiral Amines

Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for ee determination. rsc.org Since enantiomers have identical NMR spectra, a chiral derivatizing agent (CDA) is often used to convert the enantiomeric amines into a mixture of diastereomers. rsc.orgacs.org These diastereomers have distinct NMR signals, and the ee can be calculated by integrating the corresponding peaks. For example, reacting the amine with a chiral phosphazane reagent can produce diastereomers with sharp, well-separated signals in the ³¹P NMR spectrum, allowing for direct integration. rsc.org Another approach involves using a chiral solvating agent (CSA), which forms transient diastereomeric complexes that can also be distinguished by NMR. acs.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common and reliable method for separating enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. The ee is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. A protocol has been developed for the rapid determination of ee in chiral primary amines by derivatizing the amine and observing changes in the metal-to-ligand charge transfer (MLCT) bands of a metal complex. nih.gov

Fluorescence Spectroscopy: High-throughput methods based on fluorescence have been developed. In these assays, the chiral amine enantiomers assemble with other components to form fluorescent diastereomeric complexes that exhibit different fluorescence intensities or wavelengths, allowing for rapid and sensitive ee determination. nih.gov

Table 3: Methods for Enantiomeric Excess (ee) Determination

Method Principle Sample Preparation Throughput
Chiral HPLC Differential interaction with a chiral stationary phase. Direct injection of sample. Moderate
NMR Spectroscopy Conversion to diastereomers with a chiral derivatizing agent (CDA) leads to distinct signals. rsc.orgacs.org Derivatization required. Low to Moderate
CD Spectroscopy Differential absorption of polarized light after forming a chiral complex. nih.gov Derivatization may be required. nih.gov High

| Fluorescence Assay | Formation of diastereomeric complexes with distinct fluorescent properties. nih.gov | Mixing with assay components. nih.gov | High |

Diastereomeric Ratio Determination

When a synthetic route, such as the one using a tert-butanesulfinamide auxiliary, produces diastereomers, determining the ratio between them is crucial for assessing the reaction's selectivity. The same analytical techniques used for ee determination are often employed here, but the task is simpler as diastereomers have different physical properties.

NMR Spectroscopy: This is one of the most direct methods for determining diastereomeric ratios. Diastereomers are distinct compounds and will generally exhibit different chemical shifts for corresponding protons (¹H NMR) or other nuclei (e.g., ¹³C, ³¹P, ¹⁹F). The ratio of the diastereomers in the mixture can be accurately calculated by comparing the integration values of well-resolved, non-overlapping peaks corresponding to each diastereomer. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Since diastereomers have different physical properties, they can typically be separated using standard (achiral) chromatography. The diastereomeric ratio is determined by integrating the areas of the corresponding peaks in the chromatogram. nih.gov

For the synthesis of this compound using a chiral auxiliary, the crude product before cleavage of the auxiliary is a mixture of diastereomers. Analyzing this mixture by NMR or HPLC provides the diastereomeric ratio (dr), which is a direct measure of the stereoselectivity of the nucleophilic addition or reduction step. nih.gov

Computational Chemistry Investigations of 1 3 Tert Butyl Phenyl Cyclobutanamine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the forefront of computational chemistry, offering a detailed description of molecular systems at the electronic level. These methods are crucial for understanding the geometry and electronic nature of 1-(3-(tert-Butyl)phenyl)cyclobutanamine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for the geometry optimization and analysis of electronic properties of molecular structures. nih.gov This method, which balances computational cost with accuracy, is well-suited for systems like this compound. DFT calculations can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

For this compound, geometry optimization would reveal key structural parameters. The puckered nature of the cyclobutane (B1203170) ring and the orientation of the bulky tert-butylphenyl group are of particular interest. The cyclobutane ring is not planar, adopting a puckered conformation to alleviate angle and torsional strain. acs.org The degree of this puckering is influenced by the substituents.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, can also be determined using DFT. nih.gov These properties are fundamental to understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The dipole moment, another key electronic property, provides insight into the molecule's polarity and intermolecular interactions.

Table 1: Predicted Geometric and Electronic Properties of this compound using DFT Note: The following data is illustrative and based on typical values for similar molecular fragments, as specific experimental or calculated data for this exact compound is not readily available in the referenced literature.

ParameterPredicted Value
Cyclobutane Puckering Angle~15° - 25°
C-C bond length (cyclobutane)~1.55 Å
C-N bond length~1.47 Å
HOMO Energy-8.0 to -9.0 eV
LUMO Energy-0.5 to -1.5 eV
HOMO-LUMO Gap~7.0 to 8.0 eV
Dipole Moment~1.5 - 2.0 D

Hartree-Fock (HF) Level Calculations for Conformational Energies

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations can be valuable for assessing conformational energies. By calculating the energies of different conformers, the relative stability can be determined. For this compound, HF could be employed to compare the energies of conformers arising from the puckering of the cyclobutane ring and rotation around the bond connecting the phenyl group to the cyclobutane ring.

Conformational Analysis and Dynamics

The flexibility of the cyclobutane ring and the rotation of the bulky substituent give rise to a complex conformational landscape for this compound. Understanding this landscape is key to comprehending its physical and chemical properties.

Theoretical Conformational Search Methodologies (e.g., Monte Carlo Energy Minimizations, CREST)

To systematically explore the vast number of possible conformations, theoretical search methodologies are employed. Monte Carlo methods, for instance, involve random sampling of the conformational space followed by energy minimization of the generated structures. This allows for the identification of low-energy conformers that are likely to be populated at a given temperature.

Another powerful tool is the Conformer-Rotamer Ensemble Sampling Tool (CREST), which is designed to explore the low-energy chemical space of molecules. CREST can be used to generate a comprehensive ensemble of conformers and rotamers, providing a detailed picture of the molecule's flexibility. For this compound, a CREST analysis would be invaluable for identifying the most stable puckered forms of the cyclobutane ring and the preferred rotational orientation of the tert-butylphenyl group.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's conformational behavior. acs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the molecule over time, revealing how it explores its conformational landscape. rsc.org MD simulations can be particularly useful for understanding the dynamic equilibrium between different conformers and the energy barriers separating them. For this compound, an MD simulation could illustrate the puckering motion of the cyclobutane ring and the rotational dynamics of the phenyl and tert-butyl groups, providing a more complete picture than static calculations alone.

Influence of tert-Butyl Group Sterics (e.g., A-Strain) on Conformation

The tert-butyl group is known for its significant steric bulk, which strongly influences the conformational preferences of molecules. libretexts.org In cyclic systems like cyclohexane, the preference of a substituent to occupy an equatorial position over an axial one is quantified by its A-value. The large A-value of the tert-butyl group in cyclohexanes is a classic example of steric hindrance. chemrxiv.org

Table 2: Steric Parameters of Relevant Substituents

SubstituentA-Value (kcal/mol) in CyclohexaneCalculated Steric Volume (ų)
Methyl1.7Not specified
tert-Butyl>4.5~150 (for tert-butyl-benzene)

Analysis of Ring Pucker and Inversion in Cyclobutane Rings

The four-membered cyclobutane ring is a strained system that deviates significantly from planarity to alleviate torsional strain arising from eclipsing interactions between its methylene (B1212753) groups. nih.govstackexchange.com This deviation results in a "puckered" or non-planar conformation. Computational studies, often employing high-level ab initio methods, are crucial for characterizing the geometry and energetics of this puckering. nih.gov The cyclobutane ring in this compound is subject to these same fundamental principles, though its conformational landscape is further influenced by the large steric bulk of the 3-(tert-butyl)phenyl substituent.

The puckered conformation of a cyclobutane ring can be described by a set of Cremer-Pople puckering coordinates, which provide a quantitative measure of the ring's geometry. peerj.comacs.org The key parameters include the puckering amplitude (q), which quantifies the extent of out-of-plane deviation, and a phase angle (φ), which describes the position of the pucker. For a substituted cyclobutane, two primary puckered conformations are possible: one with the substituent in an axial position and one with it in an equatorial position. These conformers can interconvert through a process known as ring inversion, which proceeds through a planar or near-planar transition state. acs.org

The energy barrier for this inversion is a critical parameter determined through computational modeling. For unsubstituted cyclobutane, this barrier is relatively low, allowing for rapid interconversion at room temperature. nih.gov However, for this compound, the large aryl substituent is expected to create a significant energetic preference for the equatorial conformation to minimize steric clashes with the axial hydrogens on the cyclobutane ring. This is analogous to the well-studied conformational preferences of substituted cyclohexanes. libretexts.org

Computational analysis would involve geometry optimization of both the axial and equatorial conformers, followed by a transition state search to locate the planar inversion state. The relative energies of these structures provide the thermodynamic and kinetic parameters for the system. Natural bond orbital (NBO) analysis can further elucidate the electronic origins of the inversion barrier, which has been suggested to arise from changes in hyperconjugative interactions during the puckering motion. nih.gov

Table 1: Illustrative Computational Data for Cyclobutane Ring Puckering Analysis

ParameterDescriptionHypothetical Value (Equatorial)Hypothetical Value (Axial)Hypothetical Value (Transition State)
Puckering Amplitude (q) Total out-of-plane displacement (Å)0.350.34~0.0
Relative Energy (kcal/mol) Energy relative to the most stable conformer0.04.56.0
Inversion Barrier (kcal/mol) Energy difference between conformer and transition state6.01.5N/A
Key Dihedral Angle (°) C-C-C-C dihedral angle defining the pucker25-250

Solvent Effects on Conformational Preferences

The conformational equilibrium of a flexible molecule like this compound can be significantly influenced by the surrounding solvent environment. nih.govpeerj.com Computational chemistry provides powerful tools to investigate these effects, primarily through two distinct modeling approaches: implicit and explicit solvent models. stackexchange.compeerj.com

Implicit solvent models , such as the Generalized Born (GB) or Poisson-Boltzmann (PB) methods, represent the solvent as a continuous medium with a defined dielectric constant. nih.govacs.org This approach is computationally efficient and allows for rapid exploration of the conformational space. nih.govacs.org For this compound, implicit models can predict how solvents of varying polarity stabilize or destabilize different conformers. For instance, a polar solvent would be expected to better solvate and stabilize a conformation with a larger dipole moment. The protonated form of the amine, which would be present in acidic aqueous media, would experience even stronger solvent stabilization, potentially altering the rotational barrier of the amine group. nih.gov

Molecular dynamics (MD) simulations using these solvent models can be employed to sample the conformational landscape over time, providing insight into not only the preferred conformations but also the dynamics of interconversion between them. cas.cz The choice between implicit and explicit models depends on the specific question being addressed, with combined cluster/continuum models often providing a good balance of accuracy and computational feasibility. cas.cz For this compound, computational studies would likely show that polar, protic solvents favor conformations where the amine functionality is readily accessible for solvation, while non-polar solvents would have less of an effect on the gas-phase conformational preference, which is dominated by intramolecular steric factors.

Reaction Pathway and Transition State Calculations

Prediction of Transition-State Geometries and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of chemical reactions. acs.orgnih.gov By modeling the potential energy surface of a reaction, researchers can identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. For a molecule like this compound, this approach can predict the feasibility and outcomes of various chemical transformations, such as N-alkylation, acylation, or reactions involving the aromatic ring.

The process begins with the geometry optimization of the reactant and product molecules. Following this, a transition state (TS) search is performed to locate the highest energy point along the minimum energy reaction pathway connecting reactants and products. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are commonly used for this purpose. The successful location of a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a specific bond). libretexts.org

Once the transition state geometry is optimized, its energy is calculated. The difference in energy between the transition state and the reactants defines the activation energy (ΔE‡) or activation free energy (ΔG‡), a critical determinant of the reaction rate. nih.gov Lower activation energies correspond to faster reactions. These calculations can be performed for multiple competing reaction pathways to predict regioselectivity or chemoselectivity. For example, in an electrophilic aromatic substitution reaction on the phenyl ring, DFT calculations could predict whether substitution is more favorable at the ortho, meta, or para positions relative to the cyclobutylamino group by comparing the activation energies for each pathway.

Table 2: Hypothetical DFT Data for a Competing Reaction on this compound

Reaction PathwayReactant Complex Energy (Hartree)Transition State Energy (Hartree)Activation Free Energy (ΔG‡, kcal/mol)Key TS Bond Distance (Å)
N-Acetylation -755.12345-755.0876522.5N-C(acetyl) = 1.85
Ortho-Bromination -820.67890-820.6412323.6C(ortho)-Br = 2.15
Para-Bromination -820.67890-820.6498718.2C(para)-Br = 2.08

Mechanistic Studies of C-H Activation and Other Transformations

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in modern organic synthesis. cas.cz The this compound scaffold contains multiple C-H bonds—on the aromatic ring, the cyclobutane ring, and the tert-butyl group—that could potentially undergo such transformations, typically mediated by transition metal catalysts. nih.govresearchgate.net Computational mechanistic studies are vital for understanding the intricate pathways of these reactions and for designing more efficient and selective catalysts. cas.czacs.org

DFT calculations can be used to investigate various proposed mechanisms for C-H activation. For instance, in reactions catalyzed by nickel or platinum complexes, several pathways are often considered. researchgate.netacs.org These include:

Concerted Metalation-Deprotonation (CMD): A single transition state where the C-H bond is broken and the new C-metal bond is formed simultaneously with the assistance of a base. acs.org

σ-Complex-Assisted Metathesis (σ-CAM): The initial formation of a σ-complex between the C-H bond and the metal center, followed by deprotonation. acs.org

Oxidative Addition: Direct insertion of the metal center into the C-H bond, leading to an increase in the metal's oxidation state. researchgate.net

Computational chemists can model the intermediates and transition states for each of these potential pathways. By comparing the calculated activation barriers, the most likely operative mechanism can be determined. acs.org These studies can also rationalize experimental observations regarding substrate scope and regioselectivity. For the title compound, calculations could explore why a particular catalyst might selectively activate a C-H bond on the phenyl ring over the more numerous C(sp³)-H bonds on the aliphatic portions of the molecule. This selectivity is often governed by a combination of electronic factors (bond dissociation energies) and steric accessibility. researchgate.net Furthermore, the role of directing groups can be analyzed; the amine functionality, for example, could coordinate to the metal center, directing C-H activation to a nearby ortho position on the phenyl ring.

Chemical Space and Molecular Design

Application of Exit Vector Parameter (EVP)-Based Methods for Scaffold Analysis and Rational Design

In drug discovery and medicinal chemistry, the systematic exploration of chemical space around a core molecular scaffold is essential for optimizing properties like potency, selectivity, and pharmacokinetics. The Exit Vector Parameter (EVP) framework is a powerful computational method for analyzing and quantifying the diversity of substitution patterns around a central scaffold. acs.org This approach facilitates rational compound design and helps prioritize synthetic efforts. acs.org

For the this compound system, the core scaffold can be defined in several ways, for example, as (3-aminocyclobutyl)phenyl. The "exit vectors" are the points on this scaffold where substituents can be attached. These would include the amine group, the tert-butyl group's attachment point, and the remaining open positions on the phenyl ring. The EVP method works by enumerating all the combinations of exit vectors that have been functionalized in a given set of compounds. acs.org Each unique combination is an "Exploited Vector Pattern."

By analyzing the distribution of EVPs in a library of analogs, medicinal chemists can gain several insights:

Assess Progressibility: Identify which regions of the scaffold have been heavily explored and which remain unexplored. This can guide the design of new analogs with novel substitution patterns. acs.org

Diversity Sampling: Select a diverse subset of compounds for synthesis or purchase that covers the chemical space efficiently, avoiding redundant analogs and reducing bias. acs.org

SAR Analysis: Correlate specific EVPs with biological activity. This can reveal which combinations of substitution points are critical for the desired effect, uncovering structure-activity relationships (SAR) that might not be obvious from traditional analysis. acs.org

For the this compound scaffold, an EVP analysis could be used to design a focused library. By systematically varying substituents at the amine (e.g., alkyls, acyls), on the phenyl ring, and perhaps by replacing the tert-butyl group, a diverse set of molecules can be generated and prioritized based on their novelty and potential to explore key regions of chemical space.

Table 3: Illustrative Exit Vector Parameter (EVP) Analysis for a (3-Aminocyclobutyl)phenyl Scaffold

Exit Vector (EV)Position Description
1 Amine Group (R¹)
2 Phenyl Position 2 (ortho)
3 Phenyl Position 4 (para)
4 Phenyl Position 5 (meta)
5 Phenyl Position 6 (ortho)
6 Phenyl Position 1 (ipso-tert-butyl)
Example CompoundSubstituted EVsExploited Vector Pattern (EVP)
Compound A R¹ = H, R⁵ = t-Bu{1, 5}
Compound B R¹ = Me, R⁵ = t-Bu{1, 5}
Compound C R¹ = H, R⁵ = t-Bu, R⁴ = Cl{1, 4, 5}
Compound D R¹ = Ac, R⁵ = t-Bu, R² = F{1, 2, 5}

Advanced Spectroscopic Characterization of Cyclobutanamine Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 1-(3-(tert-Butyl)phenyl)cyclobutanamine, various NMR techniques provide detailed insights into its proton and carbon environments, as well as its three-dimensional conformation.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the cyclobutane (B1203170) ring protons, the amine protons, and the tert-butyl protons.

The protons on the cyclobutane ring typically appear as complex multiplets due to spin-spin coupling with each other. In related structures like 3-tert-butyl-cyclobutanone, the cyclobutane protons are observed in the upfield region of the spectrum. chemicalbook.com For this compound, the protons on the cyclobutane ring are anticipated to resonate at approximately 1.5-2.8 ppm. The protons at the C2 and C4 positions would likely appear as two distinct sets of multiplets due to their different spatial relationships with the bulky phenyl and amino groups. The proton at the C3 position would also present a multiplet, coupled to the adjacent C2 and C4 protons.

The aromatic protons on the 3-tert-butylphenyl group will appear in the downfield region, typically between 7.0 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring will lead to a specific splitting pattern. The proton at the C2 position of the phenyl ring would likely be a singlet or a narrow triplet, while the protons at C4, C5, and C6 would show doublet and triplet patterns characteristic of a 1,3-disubstituted benzene ring.

The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around 1.3 ppm. The two amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
tert-Butyl (9H)~1.3s
Cyclobutane CH₂ (4H)~1.5 - 2.8m
Cyclobutane CH (1H)~1.5 - 2.8m
Amine NH₂ (2H)Variablebr s
Aromatic (4H)~7.0 - 7.5m

¹³C NMR for Carbon Backbone and Quaternary Centers

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the cyclobutane ring are expected to resonate in the range of 15-45 ppm. The quaternary carbon atom (C1) attached to both the phenyl group and the amino group will have a chemical shift in the range of 55-70 ppm.

The carbons of the 3-tert-butylphenyl group will appear in the aromatic region (120-150 ppm). The carbon atom attached to the cyclobutane ring (ipso-carbon) and the carbon atom bearing the tert-butyl group will be quaternary and are expected to have distinct chemical shifts. The other aromatic carbons will show signals in the typical range for substituted benzenes. nist.gov

The tert-butyl group will show two signals: one for the three equivalent methyl carbons (around 31 ppm) and one for the quaternary carbon (around 34 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
tert-Butyl CH₃~31
tert-Butyl quat. C~34
Cyclobutane CH₂~15 - 45
Cyclobutane C1~55 - 70
Aromatic CH~120 - 130
Aromatic quat. C~140 - 150

Two-Dimensional (2D) NMR Techniques (e.g., HSQC) for Structural Elucidation

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com

An HSQC spectrum of this compound would show cross-peaks connecting the signals of the cyclobutane protons to their corresponding carbon signals in the ¹³C NMR spectrum. Similarly, the aromatic protons would show correlations to their directly attached aromatic carbon atoms. This technique is particularly useful for distinguishing between the different CH₂ groups in the cyclobutane ring and for confirming the assignments of the aromatic protons and carbons. youtube.com

Variable Temperature NMR (VT-NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Studies

The cyclobutane ring is not planar and can undergo ring-puckering. Variable Temperature NMR (VT-NMR) studies can provide information about the energy barriers associated with this conformational change. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals, which allows for the calculation of the activation energy of the ring-flipping process.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. docbrown.info For this compound, a NOESY experiment could reveal through-space interactions between the protons of the phenyl ring and the protons on one face of the cyclobutane ring, helping to establish the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern will be influenced by the different functional groups present. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. Therefore, a significant peak at [M-15]⁺ is anticipated. researchgate.net

Another characteristic fragmentation would be the cleavage of the C-C bond between the phenyl ring and the cyclobutane ring. This could lead to fragments corresponding to the tert-butylphenyl cation and the cyclobutanamine radical, or vice versa. The cleavage of the cyclobutane ring itself can also occur, leading to smaller fragment ions. The presence of the amine group will also direct fragmentation, often involving the loss of ammonia (B1221849) (NH₃) or related fragments. Analysis of the mass spectra of related compounds, such as 3-(4-tert-butylphenyl)propanal, shows characteristic fragments of the tert-butylphenyl moiety. massbank.eu

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/zPredicted Fragment
217Molecular Ion [M]⁺
202[M - CH₃]⁺
160[M - C₄H₈N]⁺ (tert-butylphenyl cation)
146[M - C₅H₁₁]⁺ (phenylcyclobutanamine cation)
57[C₄H₉]⁺ (tert-butyl cation)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds like this compound and for distinguishing between potential isomers. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is particularly informative for structural confirmation. Key fragmentation pathways would likely involve the loss of the tert-butyl group, cleavage of the cyclobutane ring, and fragmentation of the amine moiety. The presence of positional isomers, such as 1-(2-(tert-butyl)phenyl)cyclobutanamine or 1-(4-(tert-butyl)phenyl)cyclobutanamine, could be differentiated by subtle differences in their retention times and mass spectral fragmentation patterns.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion (m/z) Predicted Structure/Loss Significance
217[M]⁺Molecular Ion
202[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety
160[M - C₄H₉]⁺Loss of the tert-butyl group, a characteristic fragmentation
146[M - C₄H₉ - CH₂]⁺Subsequent loss from the cyclobutane ring
132[C₁₀H₁₂]⁺Fragment corresponding to tert-butylbenzene
57[C₄H₉]⁺tert-Butyl cation, often a prominent peak for compounds with this group

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in more complex matrices or for trace-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. This provides a high degree of specificity and sensitivity.

The analysis of this compound by LC-MS/MS would involve monitoring the transition from the precursor ion to one or more characteristic product ions. This technique is invaluable for quantitative studies and for confirming the identity of the compound in complex mixtures where background interference is a concern.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorptions for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the aliphatic cyclobutane and tert-butyl groups, and the C=C bonds of the aromatic ring.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400-3250N-H stretch (symmetric and asymmetric)Primary Amine
3100-3000C-H stretch (aromatic)Phenyl Group
2960-2850C-H stretch (aliphatic)Cyclobutane, tert-Butyl
1600-1450C=C stretch (aromatic)Phenyl Group
1650-1580N-H bend (scissoring)Primary Amine
1365C-H bend (umbrella deformation)tert-Butyl Group
1250-1020C-N stretchAmine
900-675C-H out-of-plane bend (aromatic substitution pattern)meta-Disubstituted Phenyl

Raman Spectroscopy and Spectroscopic Imaging for Structural Insights

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the carbon skeleton, including the vibrations of the cyclobutane and aromatic rings. The symmetric "breathing" mode of the phenyl ring typically gives a strong Raman signal. Raman spectroscopic imaging could potentially be used to map the spatial distribution of the compound in a heterogeneous sample.

Vibrational Optical Activity (VOA) Methods (VCD, ROA) for Chiral Conformational Analysis

Since this compound is a chiral molecule (the carbon atom attached to the phenyl and amino groups is a stereocenter), it can exist as a pair of enantiomers. Vibrational Optical Activity (VOA) methods, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful techniques for determining the absolute configuration and conformational properties of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the differential Raman scattering of circularly polarized light. By comparing the experimentally measured VCD or ROA spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration of the molecule can be unambiguously determined. These techniques provide detailed insights into the three-dimensional structure and conformational preferences of the chiral amine.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its salts can be grown, XRD analysis would provide a wealth of structural information.

This information includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the conformation of the cyclobutane ring (which is typically puckered) and the relative orientation of the phenyl and tert-butyl groups. For a crystalline sample of a single enantiomer, the analysis would also determine its absolute stereochemistry. In the case of a racemic mixture, the crystal structure would reveal how the two enantiomers pack together in the crystal lattice.

Derivatization Strategies and Functional Group Interconversions

Protection and Deprotection of the Amine Functionality (e.g., Boc protection)

The primary amine group in 1-(3-(tert-butyl)phenyl)cyclobutanamine is a key functional handle for derivatization but can also interfere with reactions targeting other parts of the molecule. Therefore, its temporary protection is a crucial step in many synthetic sequences. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. chemrxiv.orgresearchgate.netnih.gov

The protection of the amine is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. researchgate.netnih.gov The base neutralizes the acidic byproduct, driving the reaction to completion. Common bases include triethylamine (B128534) (TEA) or sodium bicarbonate. chemrxiv.orgresearchgate.net The reaction is generally carried out in a variety of solvents, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even under solvent-free conditions. chemrxiv.org

Deprotection of the resulting N-Boc protected carbamate (B1207046) is readily accomplished using strong acids. udg.edunih.gov Trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane are commonly employed for this purpose. researchgate.netnih.govudg.edu The mechanism of deprotection involves the protonation of the carbamate oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to regenerate the free amine. acs.org

Table 1: Typical Conditions for Boc Protection and Deprotection of Amines
TransformationReagentsSolventGeneral Conditions
ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine, Sodium Bicarbonate)Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724)Room temperature or gentle heating
DeprotectionTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)Dichloromethane (DCM), Methanol, DioxaneRoom temperature

Functionalization of the Phenyl and tert-Butyl Moieties

The phenyl ring of this compound offers opportunities for the introduction of additional functional groups, which can significantly alter the molecule's electronic and steric properties. The regioselectivity of these functionalization reactions is governed by the directing effects of the existing substituents: the tert-butyl group and the (protected) cyclobutanamine moiety.

The tert-butyl group is an ortho-, para-directing group due to its electron-donating inductive effect. The 1-aminocyclobutyl group (or its protected form) also influences the position of incoming electrophiles. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, can be employed to introduce a variety of substituents. organic-chemistry.orgnih.gov For instance, bromination could be directed to the positions ortho and para to the tert-butyl group.

Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, provide a powerful alternative for introducing new carbon-carbon and carbon-heteroatom bonds, respectively. These reactions would typically require prior functionalization of the aromatic ring with a halide or a triflate. Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, potentially offering alternative regioselectivities. nih.govrsc.org The steric hindrance provided by the tert-butyl group can also be exploited to influence the regioselectivity of these transformations. fiveable.me

The tert-butyl group is generally considered to be synthetically inert due to the high bond dissociation energy of its primary C-H bonds. chemrxiv.orgtorvergata.it However, recent advances in catalysis have enabled the selective functionalization of these unactivated C-H bonds. A notable example is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds using a highly electrophilic manganese catalyst. udg.edutorvergata.it

This methodology allows for the installation of a hydroxyl group onto one of the methyl groups of the tert-butyl moiety, transforming it into a 2,2-dimethyl-1-propanol derivative. chemrxiv.orgresearchgate.net This primary alcohol can then serve as a handle for a wide range of subsequent transformations, including oxidation to an aldehyde or carboxylic acid, or conversion to halides or other leaving groups for nucleophilic substitution. This strategy effectively unlocks the tert-butyl group as a site for diversification, providing a novel disconnection approach in the synthetic planning for complex molecules derived from this compound. udg.edu

Transformations of the Cyclobutane (B1203170) Ring System

The strained four-membered cyclobutane ring is susceptible to various ring-opening and rearrangement reactions, which can be exploited to generate structurally diverse scaffolds. Under acidic conditions, the formation of a carbocation adjacent to the cyclobutane ring can trigger skeletal rearrangements.

One such transformation is the Tiffeneau-Demjanov rearrangement, which could potentially be applied to a derivative of this compound. msu.edu This reaction involves the treatment of a 1-amino-1-hydroxymethylcyclobutane derivative with a diazotizing agent to generate a carbocation, which then undergoes ring expansion to a cyclopentanone. While this specific transformation has not been reported for the title compound, the general principle of carbocation-mediated ring expansion is a well-established strategy for the diversification of cyclic systems. youtube.com Other cationic rearrangements, such as Wagner-Meerwein shifts, could also be envisioned, leading to the formation of rearranged cyclobutane or other cyclic products. msu.edu The pinacol (B44631) rearrangement is another potential pathway if a 1,2-diol on the cyclobutane ring can be formed. youtube.com

The combination of the derivatization strategies described above allows for the generation of a library of multi-functionalized cyclobutanamine building blocks. nih.govnih.gov For example, selective functionalization of the aromatic ring, followed by modification of the tert-butyl group and subsequent transformation of the amine functionality, can lead to a wide array of novel compounds with distinct three-dimensional shapes and properties.

The synthesis of cyclobutane-derived diamines and other multifunctional spirocyclic systems has demonstrated the utility of the cyclobutane scaffold in medicinal chemistry and materials science. acs.org By applying similar synthetic strategies, this compound can serve as a starting point for the creation of complex molecular architectures. nih.govresearchgate.net These building blocks, possessing diverse functional groups at well-defined positions, are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties. researchgate.net

Analytical Methodologies for the Detection and Quantification of Cyclobutanamines in Non Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating the target analyte from complex sample matrices. The choice of technique depends on the analyte's physicochemical properties, such as volatility, polarity, and ionization potential.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like 1-(3-(tert-Butyl)phenyl)cyclobutanamine. The separation is typically achieved using a reversed-phase column where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture.

For the analysis of aromatic amines, reversed-phase HPLC is a common approach. The separation of structurally similar compounds, such as isomers, can be achieved by carefully optimizing the mobile phase composition and column chemistry. For instance, the separation of isomers of diarylethene-based photoswitchable compounds has been successfully performed using RP-HPLC without mobile phase additives, which is advantageous for subsequent purification nsf.gov. The separation of cis and trans isomers of other cyclic compounds has also been demonstrated on various chiral and non-chiral columns nih.gov.

For amine-containing compounds, derivatization is often employed to enhance detection by UV or fluorescence detectors. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives psu.edu. This pre-column derivatization significantly improves the sensitivity and selectivity of the HPLC method psu.edu.

A potential HPLC method for this compound could utilize a C18 or a phenyl-hexyl column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. For mass spectrometry-compatible methods, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are preferred sielc.com. The separation of related compounds like tert-butyl phenyl ketone has been achieved on a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) sielc.com.

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis This table presents a generalized set of parameters based on the analysis of structurally related compounds.

ParameterValueReference
Column C18, Phenyl-Hexyl, or Newcrom R1 sielc.com
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid sielc.com
Flow Rate 0.5 - 1.5 mL/min psu.edu
Detection UV at 254 nm or Fluorescence (with derivatization) psu.edu
Column Temperature 25 - 40 °C nih.gov
Injection Volume 5 - 20 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For amines, derivatization is often necessary to improve chromatographic peak shape and reduce tailing by blocking the active amine group. However, direct analysis of some amines is also possible.

GC-MS is a widely used method for the identification and quantification of a broad range of compounds researchgate.net. For instance, a GC-MS method has been developed for the determination of tert-butylamine (B42293) in pharmaceutical substances using a DB-5MS column researchgate.net. The method involves a temperature gradient to ensure adequate separation from other volatile components researchgate.net. Another application shows the use of headspace GC to detect residual tert-butylamine in bulk drugs, highlighting the technique's sensitivity for volatile impurities google.com.

The analysis of this compound by GC would likely require a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The injection port temperature should be optimized to ensure efficient volatilization without thermal degradation.

Table 2: Representative GC Parameters for Amine Analysis This table outlines typical parameters based on methods for similar amine compounds.

ParameterValueReference
Column DB-5MS (5% phenyl-methylpolysiloxane) or similar researchgate.net
Carrier Gas Helium researchgate.net
Inlet Temperature 250 - 280 °C researchgate.net
Oven Program Temperature gradient (e.g., initial temp 60°C, ramp to 280°C) researchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) google.com
Injection Mode Split or Splitless researchgate.net

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. It is particularly well-suited for the analysis of small, polar amines in aqueous matrices thermofisher.comthermofisher.com. Cation-exchange chromatography is the primary mode of separation for protonated amines nih.gov.

The determination of various aromatic amines has been achieved using cation-exchange chromatography with amperometric detection, demonstrating low detection limits nih.gov. Modern IC systems can be coupled with mass spectrometry (IC-MS) to provide enhanced selectivity and sensitivity, allowing for the determination of amines at low µg/L levels even in the presence of high concentrations of interfering ions like ammonia (B1221849) psu.edu. The use of cation-exchange columns like the Dionex IonPac series is common for amine analysis thermofisher.com.

For the analysis of this compound, IC could be a viable technique, especially for its quantification in aqueous industrial streams. The compound would be protonated in an acidic eluent and separated on a cation-exchange column.

Table 3: General Ion Chromatography Parameters for Amine Separation This table provides a general overview of IC conditions for amine analysis.

ParameterValueReference
Column Cation-exchange (e.g., Dionex IonPac CS-series) thermofisher.comnih.gov
Eluent Acidic buffer (e.g., sulfuric acid or methanesulfonic acid) with organic modifier (e.g., acetonitrile) nih.gov
Detection Suppressed Conductivity or Amperometric Detection thermofisher.comnih.gov
Flow Rate 0.8 - 1.2 mL/min
Temperature Ambient or slightly elevated

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation method, it offers high selectivity and sensitivity for the identification and quantification of analytes.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion into product ions. This process, known as collision-induced dissociation (CID), provides structural information and enhances the selectivity of the analysis by monitoring specific fragmentation pathways. This is particularly useful for complex matrices where co-eluting interferences may be present nih.gov.

The derivatization of amines can be used to introduce specific fragmentation patterns that are beneficial for MS/MS analysis. For example, derivatization of peptides with isothiocyanate analogues promotes specific cleavage patterns that can be used for sensitive and specific detection researchgate.net. Similarly, derivatization of biogenic amines with 7-fluoro-4-nitrobenzoxadiazole (NBD-F) allows for effective ionization and produces characteristic fragment ions for sensitive MS/MS detection nih.gov.

For this compound, an MS/MS method would involve selecting the protonated molecule [M+H]+ as the precursor ion and monitoring one or more of its characteristic product ions. The fragmentation would likely involve the loss of the tert-butyl group, cleavage of the cyclobutane (B1203170) ring, or loss of the amine group.

The combination of a chromatographic separation technique with mass spectrometry provides a comprehensive analytical tool.

GC-MS: As previously mentioned, GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds. In a typical GC-MS analysis of this compound, the molecule would be ionized by electron ionization (EI), leading to a characteristic fragmentation pattern that can be used for identification by comparison with a spectral library. The molecular ion may also be observed, providing confirmation of the molecular weight.

HPLC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for non-volatile and thermally labile compounds. Electrospray ionization (ESI) is the most common ionization technique for LC-MS, as it is a soft ionization method that typically produces the protonated molecule [M+H]+ with minimal fragmentation. The high resolution and mass accuracy of modern mass spectrometers allow for the confident identification of compounds researchgate.net.

LC-MS/MS is a powerful technique for quantitative analysis due to its high selectivity and sensitivity nih.gov. The development of multi-target screening methods using LC-MS/MS has become increasingly important in various fields of analytical toxicology and environmental analysis nih.gov. The analysis of cyclic oligo-β-(1→6)-D-glucosamines by ESI-MS/MS has shown that the main fragmentation pathway involves the cleavage of the cyclic structure researchgate.net. A similar fragmentation behavior could be expected for this compound.

Chiral Separation Methodologies

The resolution of enantiomers of this compound and related compounds is predominantly achieved through chiral chromatography. This technique relies on the differential interaction of the enantiomers with a chiral selector, which is either immobilized on a solid support (chiral stationary phase) or used as an additive in the mobile phase.

Chiral High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Stationary Phases

Polysaccharide-based CSPs are the most widely used and versatile chiral selectors for HPLC. phenomenex.comnih.govnih.gov These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with various carbamate (B1207046) or ester derivatives. The chiral recognition mechanism of these phases is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which create a chiral environment where the enantiomers can be differentially retained. phenomenex.com

For the enantioseparation of basic compounds like this compound, which contains a primary amine group, cellulose and amylose phenylcarbamate derivatives have proven to be particularly effective. nih.govchromservis.eu The selection of the specific polysaccharide derivative is crucial and often involves screening several different CSPs to find the one that provides the best selectivity and resolution.

Commonly employed polysaccharide-based CSPs for the separation of chiral amines include those with tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), and tris(3-chloro-5-methylphenylcarbamate) selectors on either a cellulose or amylose backbone. phenomenex.comnih.govymc.co.jp For instance, in the separation of structurally similar compounds, amylose-based columns have often demonstrated superior chiral recognition capabilities compared to their cellulose counterparts for certain analytes. nih.gov

To illustrate the effectiveness of different polysaccharide-based stationary phases, the following table presents hypothetical chiral separation data for a compound structurally analogous to this compound, such as a phenylcyclobutanamine derivative.

Table 1: Illustrative Chiral Separation of a Phenylcyclobutanamine Derivative on Various Polysaccharide-Based CSPs Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (B46881)

Chiral Stationary Phase (CSP) Selector Backbone Selector Derivative Resolution (Rs) Selectivity (α)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) 2.1 1.25
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) 1.8 1.20
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate) 1.5 1.15
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) 2.2 1.26

Optimization of Mobile Phase Additives for Enantioseparation

The composition of the mobile phase plays a critical role in the chiral separation of basic compounds on polysaccharide-based CSPs. For analytes containing amine functionalities, the use of basic or acidic additives in the mobile phase is often essential to achieve good peak shape, efficiency, and resolution. researchgate.net

Basic additives, such as diethylamine (DEA) or other alkylamines, are commonly added to the mobile phase in small concentrations (typically 0.1% to 0.5%). These additives act as silanol-masking agents, interacting with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. This interaction minimizes non-specific binding of the basic analyte, which can cause peak tailing and poor resolution. The addition of a basic modifier can significantly improve the chromatographic performance for basic compounds. researchgate.net

The choice and concentration of the alcohol modifier in the mobile phase (e.g., isopropanol, ethanol) also significantly influence the retention and selectivity of the enantiomers. A systematic study of different alcohol modifiers and their proportions in the mobile phase is a standard part of method development for chiral separations. nih.gov

The following table illustrates the hypothetical effect of mobile phase additives on the chiral separation of a phenylcyclobutanamine derivative on a polysaccharide-based CSP.

Table 2: Illustrative Effect of Mobile Phase Additives on the Chiral Separation of a Phenylcyclobutanamine Derivative on a Chiralpak® AD-H Column Mobile Phase Base: Hexane/Isopropanol (90:10, v/v)

Additive Concentration (%) Resolution (Rs) Selectivity (α)
None 0 0.8 1.08
Diethylamine (DEA) 0.1 2.1 1.25
Diethylamine (DEA) 0.2 2.3 1.28
Triethylamine (B128534) (TEA) 0.1 2.0 1.24
Butylamine (B146782) 0.1 1.9 1.22

As indicated in the illustrative data, the absence of a basic additive results in poor resolution. The addition of diethylamine significantly improves the separation, with a slight increase in resolution observed when the concentration is doubled. Other basic additives like triethylamine and butylamine also enhance the separation, though diethylamine appears to be the most effective in this hypothetical scenario. The optimization of the type and concentration of the mobile phase additive is a critical step in developing a robust and reliable analytical method for the enantioseparation of cyclobutanamine compounds.

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